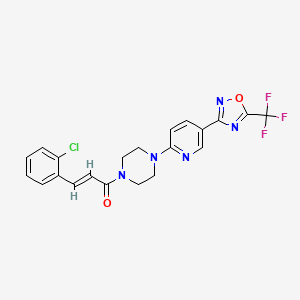
(E)-3-(2-chlorophenyl)-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and study of compounds containing 1,2,4-oxadiazole, piperazine, and chlorophenyl groups have attracted significant interest due to their potential biological activities and applications in various fields. These compounds are known for their structural diversity and ability to interact with different biological targets.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions including condensation, nucleophilic substitution, and cyclization. For example, compounds like 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one are synthesized and characterized through methods like IR, NMR, and X-ray diffraction, which support their structural properties (Şahin et al., 2012).
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using single-crystal X-ray diffraction and optimized using density functional theory (DFT). The stability and structure are influenced by hydrogen bonding and π…π interactions, which contribute to the formation of a one-dimensional network of molecules (Şahin et al., 2012).
Chemical Reactions and Properties
Compounds with these groups participate in various chemical reactions, including oxidative coupling, which may lead to the formation of new compounds with unique structures and properties. For instance, oxidative coupling reactions involving palladium(II) have been explored to synthesize novel compounds (El-Abadelah et al., 2018).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Several synthesized compounds, including 1,3,4-oxadiazoles and piperazine derivatives, have demonstrated significant antimicrobial activities. For example, compounds synthesized by incorporating oxazole, pyrazoline, and pyridine moieties have shown potent anticancer and antimicrobial activities in vitro against various cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021). Similarly, 1,3,4-oxadiazoles containing piperazine nucleus have been synthesized and screened for their antibacterial activity, indicating moderate activity towards certain bacteria (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Anticancer Properties
Research into novel biologically potent heterocyclic compounds has revealed that certain 1,3,4-oxadiazole clubbed with pyridyl-pyrazolines exhibit anticancer and antimicrobial activities. These compounds were evaluated against a panel of cancer cell lines, showing promising potency against specific cancer types (Katariya, Vennapu, & Shah, 2021).
Structural Characterization and Drug Development
The synthesis and characterization of compounds like 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one have provided insights into their molecular structure through techniques such as X-ray diffraction and DFT structures. These studies support the structural properties of these compounds, which are essential for the development of new drugs and materials (Şahin, Özkan, Köksal, & Işık, 2012).
Molecular Interaction Studies
The molecular interaction of similar compounds with biological receptors has been studied to understand their potential as pharmaceutical agents. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been analyzed for its interaction with the CB1 cannabinoid receptor, providing valuable insights into the design of receptor-specific drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N5O2/c22-16-4-2-1-3-14(16)6-8-18(31)30-11-9-29(10-12-30)17-7-5-15(13-26-17)19-27-20(32-28-19)21(23,24)25/h1-8,13H,9-12H2/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWJGBYNCVBEAU-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F)C(=O)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F)C(=O)/C=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline](/img/no-structure.png)
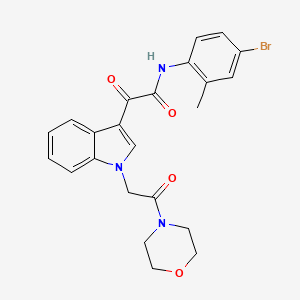
![(E)-[(2,5-Difluorophenyl)methylidene]hydrazine](/img/structure/B2495289.png)
![(Z)-2-(3-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2495290.png)
![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2495294.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2495295.png)

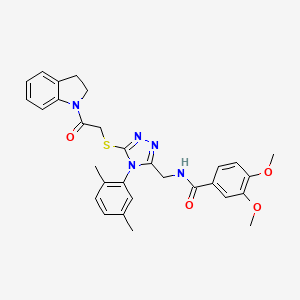
![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495300.png)
![2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2495301.png)
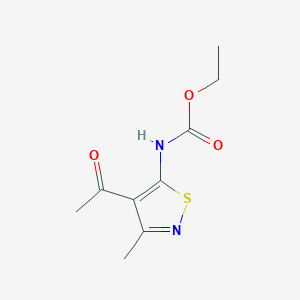

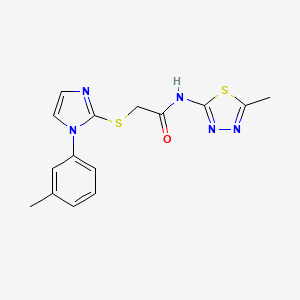
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2495305.png)